5-Isobutyl-2,3-dimethylpyrazine

Flavor Chemistry Sensory Evaluation Alkylpyrazine Characterization

5-Isobutyl-2,3-dimethylpyrazine (CAS 54410-83-2; synonym: 2,3-Dimethyl-5-(2-methylpropyl)pyrazine; 2,3-DMPP) is an alkylpyrazine characterized by a green, leafy, nutty aroma profile at 0.10% in dipropylene glycol. This compound belongs to a class of nitrogen-containing heterocycles widely recognized for their low odor thresholds and contributions to roasted, nutty, and earthy food aromas.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 54410-83-2
Cat. No. B1215905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutyl-2,3-dimethylpyrazine
CAS54410-83-2
Synonyms2,3-dimethyl-5-(2-methylpropyl)pyrazine
2,3-DMPP
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC1=NC=C(N=C1C)CC(C)C
InChIInChI=1S/C10H16N2/c1-7(2)5-10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3
InChIKeyHPAYBTQBMQPWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isobutyl-2,3-dimethylpyrazine CAS 54410-83-2: Alkylpyrazine Sensory Profile and Procurement Baseline


5-Isobutyl-2,3-dimethylpyrazine (CAS 54410-83-2; synonym: 2,3-Dimethyl-5-(2-methylpropyl)pyrazine; 2,3-DMPP) is an alkylpyrazine characterized by a green, leafy, nutty aroma profile at 0.10% in dipropylene glycol . This compound belongs to a class of nitrogen-containing heterocycles widely recognized for their low odor thresholds and contributions to roasted, nutty, and earthy food aromas [1]. While simple alkylpyrazines like 2,3-dimethylpyrazine deliver straightforward nutty and coffee notes, the isobutyl substitution at the 5-position of 5-isobutyl-2,3-dimethylpyrazine introduces a distinct green-leafy dimension that is not captured by unsubstituted or methyl-only pyrazine analogs [2].

Why Generic 2,3-Dimethylpyrazine Cannot Substitute for 5-Isobutyl-2,3-dimethylpyrazine in Formulation


Within the alkylpyrazine class, even minor structural variations produce substantial differences in both olfactory character and detection threshold. 2,3-Dimethylpyrazine (CAS 5910-89-4) provides a roasted, nutty, coffee-like aroma with an odor threshold of 2.50 mg/L in water [1]. In contrast, the introduction of an isobutyl group at the 5-position, as in 5-isobutyl-2,3-dimethylpyrazine, fundamentally alters the sensory profile to a green-leafy nutty character at 0.10% in dipropylene glycol . More critically, structure-odour-activity relationship studies across 80 alkylpyrazines demonstrate that bulky substituents like isobutyl at the 5-position elevate odor thresholds by factors exceeding 2,200 compared to ethyl-substituted analogs [2]. These class-wide findings establish that 5-isobutyl-2,3-dimethylpyrazine and its simpler dimethylpyrazine precursors are not functionally interchangeable in flavor formulations—substitution would compromise both the intended green-leafy top note and the compound's effective dosage range.

Quantitative Differentiation Evidence for 5-Isobutyl-2,3-dimethylpyrazine Procurement Decisions


Sensory Profile Differentiation: Green-Leafy Nutty vs. Simple Nutty-Coffee Character

5-Isobutyl-2,3-dimethylpyrazine produces a green, leafy, nutty odor profile when evaluated at 0.10% in dipropylene glycol . In contrast, 2,3-dimethylpyrazine—the closest unsubstituted analog—exhibits a distinctly different aroma profile described as nutty, coffee, peanut butter, and walnut, with an odor threshold of 2.50 mg/L in water [1]. This sensory divergence is structurally driven: the isobutyl group at the 5-position introduces green-leafy character absent in the parent dimethylpyrazine [2].

Flavor Chemistry Sensory Evaluation Alkylpyrazine Characterization

Structure-Odor-Activity Relationship: Isobutyl Substitution Effects on Odor Threshold

A systematic structure-odour-activity relationship study of 80 alkylpyrazines established that bulky substituents at the 2-position of 3,5-dimethylpyrazine dramatically increase odor threshold. Specifically, substitution with an isobutyl group elevated the odor threshold by a factor of at least 2,200 compared to ethyl substitution [1]. Although this exact study did not directly quantify 5-isobutyl-2,3-dimethylpyrazine, the established SAR principles demonstrate that isobutyl substitution significantly raises odor threshold relative to smaller alkyl groups, a finding consistent with the observation that 5-isopentyl-2,3-dimethylpyrazine exhibits the highest threshold (6.00 ppm) among 46 pyrazines evaluated [2].

QSAR Olfactory Threshold Structure-Activity Relationship Alkylpyrazine

Purity Specification Tiers: 95%+ vs. 97% vs. 98% Minimum Purity

Commercial sources of 5-isobutyl-2,3-dimethylpyrazine offer distinct purity grades: 95%+ (Bidepharm) with batch QC including NMR, HPLC, and GC ; 97% (Sigma-Aldrich, AKSci) with supporting SDS and COA documentation ; and 98% minimum (Capotchem) with moisture ≤0.5% and boiling point specification of 225.3°C at 760 mmHg [1]. The 98% grade represents the highest documented minimum purity specification, with explicit control of moisture content not uniformly specified across lower-purity grades.

Analytical Chemistry Quality Control Procurement Specification Flavor Ingredient

Density and Refractive Index as Identity Confirmation Metrics

5-Isobutyl-2,3-dimethylpyrazine exhibits a measured density of 0.925 g/mL at 25°C and a refractive index of n20/D 1.492 . These physical constants serve as rapid, non-destructive identity confirmation metrics during incoming quality control. By comparison, 2,3-dimethylpyrazine (CAS 5910-89-4) has a reported density of 1.02 g/mL at 20°C [1] and a refractive index of n20/D 1.507 , providing a clear, measurable distinction between these structurally related pyrazines.

Physical Chemistry Quality Control Identity Testing Pyrazine Characterization

Regulatory Status: GRAS Classification Under FEMA Pyrazine Derivatives Assessment

The FEMA Expert Panel has conducted a comprehensive safety evaluation of pyrazine derivatives as flavor ingredients, assessing over 1,700 GRAS flavoring substances under conditions of intended use [1]. This evaluation includes structural analogs and establishes the safety framework within which 5-isobutyl-2,3-dimethylpyrazine is used as a flavor ingredient. The assessment methodology incorporates exposure analysis, structural analogy, metabolism, pharmacokinetics, and toxicology [2].

Food Safety Regulatory Compliance GRAS FEMA Flavor Ingredient

Validated Application Scenarios for 5-Isobutyl-2,3-dimethylpyrazine Based on Quantitative Differentiation Evidence


Green-Leafy Top Note Formulation in Savory and Roasted Flavors

5-Isobutyl-2,3-dimethylpyrazine is specifically selected for formulations requiring a green, leafy, nutty top note that cannot be achieved with simpler pyrazines such as 2,3-dimethylpyrazine . The isobutyl substitution at the 5-position introduces green-leafy character while retaining the nutty base characteristic of the pyrazine class [1]. Formulators should note that the compound is typically evaluated at 0.10% in dipropylene glycol for sensory characterization, providing a benchmark for initial formulation screening [2].

Quality-Controlled Procurement for Sensitive Flavor Applications

Procurement for high-precision flavor applications should prioritize the 98% minimum purity grade (with moisture ≤0.5% specification) to minimize impurity-related flavor variability . Incoming QC should verify identity using density (0.925 g/mL at 25°C) and refractive index (n20/D 1.492) as rapid confirmation metrics to distinguish from similar pyrazine derivatives such as 2,3-dimethylpyrazine (density ~1.02 g/mL) [1][2].

Food and Beverage Flavor Development Under GRAS Framework

5-Isobutyl-2,3-dimethylpyrazine falls within the scope of FEMA's comprehensive GRAS safety evaluation of pyrazine derivatives . This regulatory status enables its use as a flavor ingredient in food and beverage products without requiring a full independent toxicological dossier, provided the intended use aligns with established flavor industry practices [1]. This is particularly advantageous for product development teams seeking to accelerate time-to-market for new flavor formulations.

Maillard Reaction Flavor Modeling and Process Optimization

Alkylpyrazines, including 5-isobutyl-2,3-dimethylpyrazine, are key volatile products formed during the Maillard reaction in thermally processed foods . The compound's sensory profile—green, leafy, nutty—contributes to the complex aroma of roasted nuts, meats, and vegetables [1]. Understanding the structure-odour-activity relationships of alkylpyrazines [2] allows flavor chemists to model and predict the sensory outcomes of different thermal processing conditions, optimizing process parameters for desired flavor generation.

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